molecular formula C8H5F3 B3039248 2,4,6-Trifluorostyrene CAS No. 1002159-30-9

2,4,6-Trifluorostyrene

Cat. No.: B3039248
CAS No.: 1002159-30-9
M. Wt: 158.12 g/mol
InChI Key: FZQWFNVNWSYDKX-UHFFFAOYSA-N
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Description

2,4,6-Trifluorostyrene is a fluorinated organic compound with the molecular formula C8H5F3 and a molecular weight of 158.12 g/mol. This compound has gained significant attention in various fields of research and industry due to its unique physical and chemical properties.

Mechanism of Action

Target of Action

This compound is a monomer used in the preparation of polymers , but its specific biological targets, if any, remain unknown

Mode of Action

As a monomer, it may interact with other compounds to form polymers

Biochemical Pathways

As a monomer, it is primarily used in the synthesis of polymers

Pharmacokinetics

As a monomer, it is primarily used in the synthesis of polymers , and its bioavailability in this context is not well-understood

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2,4,6-trifluorobenzaldehyde with a suitable vinylating agent under specific conditions . Another method involves the use of Grignard reagents and tetrafluoroethylene in the presence of a solvent .

Industrial Production Methods

Industrial production of 2,4,6-Trifluorostyrene often involves continuous processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trifluorostyrene undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Polymerization: This compound can undergo polymerization to form polytrifluorostyrene, which has unique properties and applications.

    Cycloaddition Reactions: Transition metal-catalyzed cycloaddition reactions can be used to construct cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols.

    Electrophilic Substitution: Reagents such as halogens and sulfonyl chlorides are used.

    Polymerization: Initiators like radical initiators or catalysts are employed.

Major Products

    Substitution Reactions: Products include various substituted styrenes with different functional groups.

    Polymerization: The major product is polytrifluorostyrene, which has applications in ion-exchange materials and other advanced materials.

Scientific Research Applications

2,4,6-Trifluorostyrene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in the development of bioactive molecules and pharmaceuticals.

    Medicine: Research is ongoing to explore its potential in drug development and other medical applications.

    Industry: It is used in the production of advanced materials, including ion-exchange membranes and other specialized polymers.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4-Trifluorostyrene
  • 2,4,5-Trifluorostyrene
  • 2,4,6-Tribromostyrene

Uniqueness

2,4,6-Trifluorostyrene is unique due to the specific positioning of the fluorine atoms on the benzene ring, which imparts distinct physical and chemical properties. This positioning allows for unique reactivity patterns and makes it a valuable compound for various applications .

Properties

IUPAC Name

2-ethenyl-1,3,5-trifluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3/c1-2-6-7(10)3-5(9)4-8(6)11/h2-4H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQWFNVNWSYDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=C(C=C1F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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